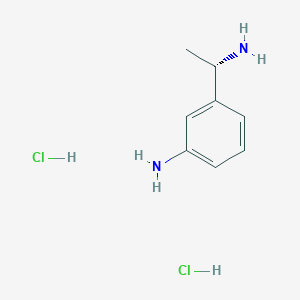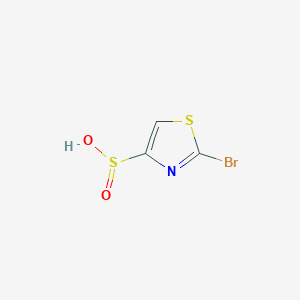
2-Bromothiazole-4-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromothiazole-4-sulfinicacid: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a sulfinic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The sulfinic acid group can be introduced through sulfonation reactions using reagents such as sulfur dioxide and hydrogen peroxide .
Industrial Production Methods: Industrial production of 2-Bromothiazole-4-sulfinicacid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromothiazole-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid using oxidizing agents like hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Bromothiazole-4-sulfonic acid.
Reduction: Thiazole-4-sulfinic acid.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Bromothiazole-4-sulfinicacid is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new antibiotics and antifungal agents .
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is used in the design of new drug candidates targeting specific biological pathways .
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of 2-Bromothiazole-4-sulfinicacid involves its interaction with specific molecular targets in biological systems. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . These interactions disrupt key biological pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
2-Chlorothiazole-4-sulfinicacid: Similar structure but with a chlorine atom instead of bromine.
2-Iodothiazole-4-sulfinicacid: Similar structure but with an iodine atom instead of bromine.
Thiazole-4-sulfinic acid: Lacks the halogen substituent.
Uniqueness: 2-Bromothiazole-4-sulfinicacid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The bromine atom’s size and electronegativity contribute to the compound’s distinct chemical and biological properties compared to its chlorine and iodine analogs .
Propriétés
Formule moléculaire |
C3H2BrNO2S2 |
|---|---|
Poids moléculaire |
228.1 g/mol |
Nom IUPAC |
2-bromo-1,3-thiazole-4-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-3-5-2(1-8-3)9(6)7/h1H,(H,6,7) |
Clé InChI |
UMPCZCITOOJICX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)Br)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


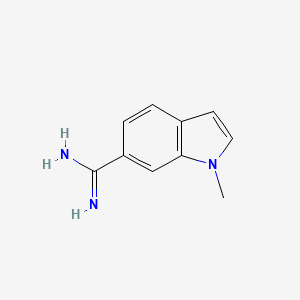

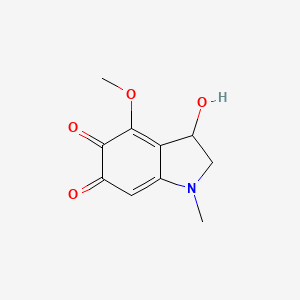
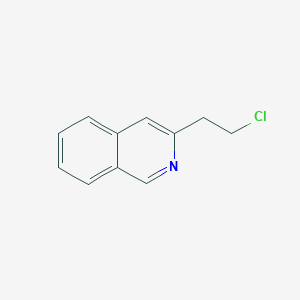

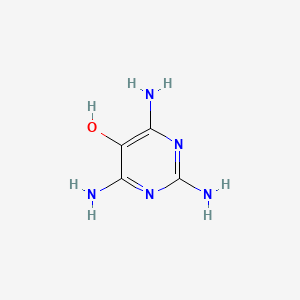

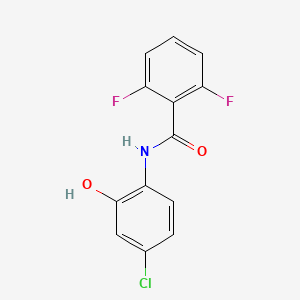
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)

![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)


